molecular formula C10H17N5OS B7673172 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B7673172
M. Wt: 255.34 g/mol
InChI Key: UJCIMZMAMQEPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities . The presence of the diaminopyrimidine moiety in its structure makes it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable acylating agent. One common method includes the use of N,N-diethylacetamide as the acylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The diaminopyrimidine moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific diethylacetamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its solubility, bioavailability, and overall therapeutic efficacy .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-3-15(4-2)9(16)6-17-10-13-7(11)5-8(12)14-10/h5H,3-4,6H2,1-2H3,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCIMZMAMQEPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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